(3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

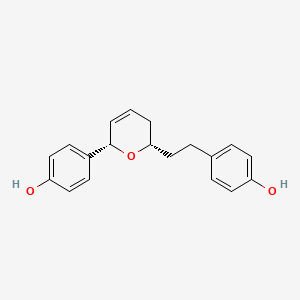

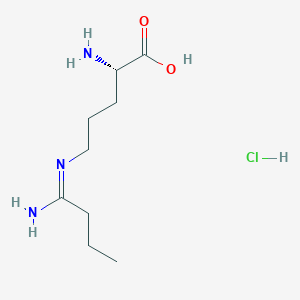

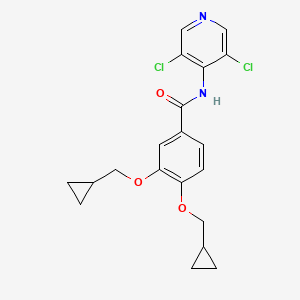

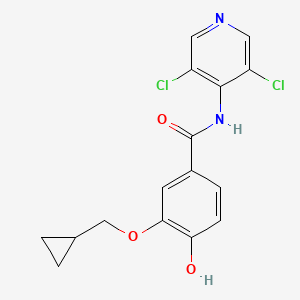

(3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine is a natural product derived from the bark of the Centrolobium tomentosum tree, which is found in the Amazon rainforest. The plant has been used for centuries by the native inhabitants of the Amazon for a variety of medicinal purposes. This natural product has been studied extensively in recent years due to its potential therapeutic applications. It has been found to possess various biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-parasitic, and anti-tumor properties.

Aplicaciones Científicas De Investigación

Compound Isolation and Structure Elucidation

(3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine, along with other compounds, has been isolated from natural sources like Alpinia katsumadai. These isolations help in the understanding of the chemical composition of plants and contribute to the discovery of new natural products. The structures of such compounds are typically elucidated using spectroscopic techniques, which is essential for further research and potential applications (Yang et al., 2019).

Cytotoxic Activity Studies

Synthetic Methodologies

The asymmetric syntheses of diarylheptanoid natural products, including this compound, have been achieved. These synthetic methodologies are significant for the development of new pharmaceuticals and chemicals. The hetero-Diels–Alder reaction, for instance, plays a key role in these syntheses, demonstrating the importance of such reactions in organic synthesis (Washio et al., 2007).

Total Synthesis and Configuration Studies

The first total synthesis of (3S,7R)-5,6-dehydro-de-O-methyl centrolobine has been reported. These studies are not only crucial for the production of these compounds in larger quantities but also for confirming their molecular structure and stereochemistry. Such research has broad implications in medicinal chemistry and drug development (Schmidt et al., 2011).

Propiedades

IUPAC Name |

4-[2-[(2S,6S)-6-(4-hydroxyphenyl)-3,6-dihydro-2H-pyran-2-yl]ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-16-9-4-14(5-10-16)6-13-18-2-1-3-19(22-18)15-7-11-17(21)12-8-15/h1,3-5,7-12,18-21H,2,6,13H2/t18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMSDVNIAXMQRI-MOPGFXCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(OC1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H](O[C@H]1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of discovering (3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine along with other diarylheptanoids in Alpinia blepharocalyx?

A1: The discovery of (3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine and numerous other novel diarylheptanoids in Alpinia blepharocalyx [] is significant for several reasons:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (E)- (9CI)](/img/no-structure.png)

![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid](/img/structure/B588267.png)